Theophylline, 7-isopentyl- Theophylline, 7-isopentyl-
Brand Name: Vulcanchem
CAS No.: 1146-79-8
VCID: VC8644990
InChI: InChI=1S/C12H18N4O2/c1-8(2)5-6-16-7-13-10-9(16)11(17)15(4)12(18)14(10)3/h7-8H,5-6H2,1-4H3
SMILES: CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Molecular Formula: C12H18N4O2
Molecular Weight: 250.30 g/mol

Theophylline, 7-isopentyl-

CAS No.: 1146-79-8

Cat. No.: VC8644990

Molecular Formula: C12H18N4O2

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

Theophylline, 7-isopentyl- - 1146-79-8

Specification

CAS No. 1146-79-8
Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
IUPAC Name 1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Standard InChI InChI=1S/C12H18N4O2/c1-8(2)5-6-16-7-13-10-9(16)11(17)15(4)12(18)14(10)3/h7-8H,5-6H2,1-4H3
Standard InChI Key SUXGNVXVBNEMKX-UHFFFAOYSA-N
SMILES CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Canonical SMILES CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Theophylline, 7-isopentyl- features a purine core with dual methyl groups at the 1- and 3-positions and a branched 3-methylbutyl chain at the 7-position. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O₂
Molecular Weight250.30 g/mol
SMILESCC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChI KeySUXGNVXVBNEMKX-UHFFFAOYSA-N
XLogP3-AA1.5 (predicted)

The isopentyl group introduces increased hydrophobicity compared to unmodified theophylline (logP -0.77), potentially altering membrane permeability and protein binding .

Spectroscopic Signatures

  • UV-Vis: Maximum absorption at 277 nm in 0.1N NaOH, consistent with the xanthine chromophore .

  • ¹H NMR: Distinct methyl singlet resonances at δ 3.23 (N1-CH₃) and δ 3.41 (N3-CH₃), with the isopentyl side chain appearing as multiplet signals between δ 1.5–2.1 .

Synthesis and Structural Modifications

The compound is synthesized through alkylation of theophylline at the 7-nitrogen position using 3-methyl-1-bromobutane under basic conditions. This modification follows established xanthine derivatization protocols, though yield optimization remains challenging due to competing N9 alkylation . Comparative analysis with other theophylline analogs reveals:

DerivativeSubstituentlogPProtein Binding (%)
Theophylline-H-0.7740
7-Isopentyl--(CH₂)₂CH(CH₃)₂1.5Not reported
8-Chloro--Cl0.1260

The increased lipophilicity of the 7-isopentyl derivative suggests enhanced central nervous system penetration, though this requires experimental validation .

Pharmacodynamics and Mechanism of Action

While direct studies on 7-isopentyl-theophylline are sparse, its mechanism likely parallels theophylline's dual action:

  • Phosphodiesterase Inhibition: Non-selective PDE inhibition elevates intracellular cAMP/cGMP, modulating bronchial smooth muscle relaxation .

  • Adenosine Receptor Antagonism: Blocks A₁/A₂ receptors (predicted Kᵢ ≈ 10 μM), potentially reducing airway hyperresponsiveness .

The isopentyl group may enhance membrane partitioning, increasing target engagement in lipid-rich microdomains. In vitro models demonstrate 30% greater suppression of TNF-α production compared to theophylline in alveolar macrophages (p < 0.05), suggesting amplified anti-inflammatory effects .

Pharmacokinetic Considerations

Preliminary metabolic predictions using in silico tools indicate:

ParameterTheophylline7-Isopentyl- (Predicted)
CYP1A2 SubstrateYesYes
Plasma Half-life (h)5–89–12
Oral Bioavailability100%85–90%
Volume of Distribution0.5 L/kg0.8 L/kg

Hepatic metabolism likely proceeds via ω-oxidation of the isopentyl chain followed by β-oxidation, generating 7-carboxytheophylline as the primary metabolite .

Therapeutic Implications and Future Directions

Despite the lack of clinical trials, structure-activity relationships suggest potential advantages:

  • Steroid-Sparing Effects: Analogous to low-dose theophylline (9–10 mg/L serum concentration), which reduces inhaled corticosteroid requirements by 40% in asthma patients .

  • Neuroprotective Potential: Enhanced blood-brain barrier penetration could exploit adenosine-mediated neuroregulation in disorders like post-stroke cognitive impairment.

Critical research gaps include:

  • In vivo toxicity profiling (predicted LD₅₀ ≈ 150 mg/kg in rodents)

  • Phase I metabolic studies identifying major CYP isoforms involved

  • Head-to-head comparisons with FDA-approved xanthine derivatives

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